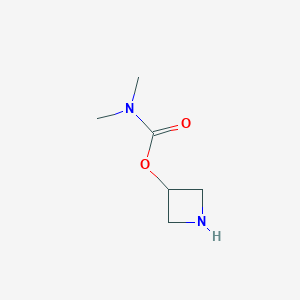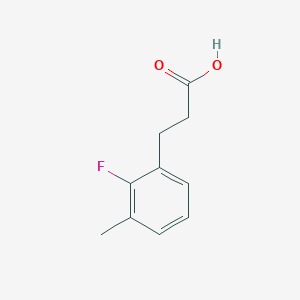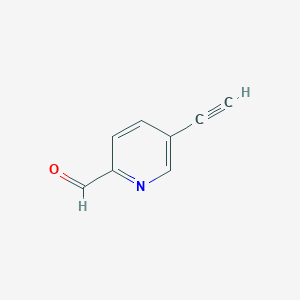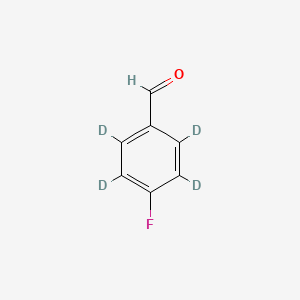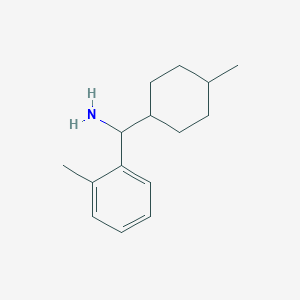
(4-Methylcyclohexyl)(2-methylphenyl)methanamine
Vue d'ensemble
Description
“(4-Methylcyclohexyl)(2-methylphenyl)methanamine” is a chemical compound with the CAS Number: 1250898-91-9 . It has a molecular weight of 217.35 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “(4-Methylcyclohexyl)(2-methylphenyl)methanamine” is1S/C15H23N/c1-11-7-9-13 (10-8-11)15 (16)14-6-4-3-5-12 (14)2/h3-6,11,13,15H,7-10,16H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
“(4-Methylcyclohexyl)(2-methylphenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 217.35 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Compounds related to "(4-Methylcyclohexyl)(2-methylphenyl)methanamine" have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation, showcasing a high-yielding route with detailed spectroscopic characterization (Shimoga, Shin, & Kim, 2018). Another study focused on the syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, contributing to the understanding of new psychoactive substances and their identification (Wallach et al., 2016).
Analytical Applications
Arylcyclohexylamines, including compounds with structural similarities to "(4-Methylcyclohexyl)(2-methylphenyl)methanamine", were characterized and analyzed in various biological matrices, aiding in the forensic identification of new psychoactive substances (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Material Science Applications
In materials science, the synthesis of quinazoline-based ruthenium complexes from (4-Phenylquinazolin-2-yl)methanamine demonstrated their potential in efficient transfer hydrogenation reactions. This research highlights the application of such compounds in catalysis, achieving excellent conversions and high turnover frequency values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Photocytotoxicity and Imaging
Iron(III) complexes with derivatives of (phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine) exhibited unprecedented photocytotoxicity under red light, presenting a novel approach for cancer treatment and cellular imaging. These complexes demonstrated the ability to interact with DNA and generate reactive oxygen species, highlighting their therapeutic potential (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Antimicrobial Evaluation
Derivatives of aryl aminomethyl, including compounds structurally related to "(4-Methylcyclohexyl)(2-methylphenyl)methanamine", have been evaluated for their antimicrobial properties. Schiff’s bases and aryl aminomethyl derivatives were synthesized and tested, showing significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Kansagara, Dangar, & Shah, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(4-methylcyclohexyl)-(2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-6,11,13,15H,7-10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTSNKIUBHRNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C2=CC=CC=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylcyclohexyl)(2-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




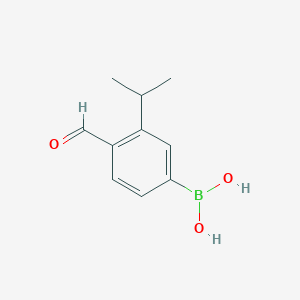

![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)

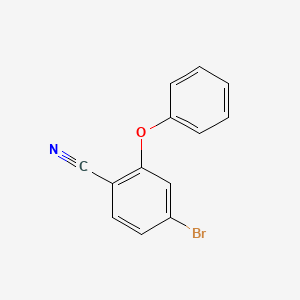
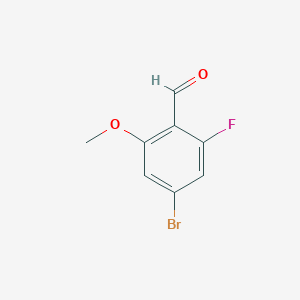
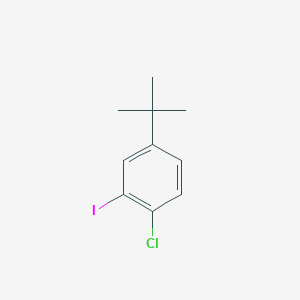
![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)
